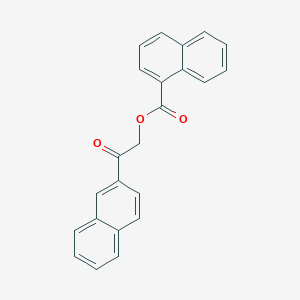

2-(2-Naphthyl)-2-oxoethyl 1-naphthoate

Description

2-(2-Naphthyl)-2-oxoethyl 1-naphthoate is a naphthalene-derived ester compound featuring a 2-naphthyl group attached to a ketone-oxygenated ethyl backbone, esterified with 1-naphthoic acid. Naphthoate esters are critical in pharmaceutical and materials science due to their aromatic stacking capabilities, thermal stability, and biological activity . For instance, methyl 1-bromo-2-naphthoate is utilized in catalysis and drug design (e.g., adapalene) , while adamantane-based esters exhibit antioxidant and anti-inflammatory properties .

Properties

Molecular Formula |

C23H16O3 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

(2-naphthalen-2-yl-2-oxoethyl) naphthalene-1-carboxylate |

InChI |

InChI=1S/C23H16O3/c24-22(19-13-12-16-6-1-2-8-18(16)14-19)15-26-23(25)21-11-5-9-17-7-3-4-10-20(17)21/h1-14H,15H2 |

InChI Key |

RICVZOLAQDIJLQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)C3=CC=CC4=CC=CC=C43 |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)C3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Conformational Differences

- 2-(4-Chlorophenyl)-2-oxoethyl 1-naphthoate () : This analog replaces the 2-naphthyl group with a 4-chlorophenyl moiety. X-ray crystallography reveals a dihedral angle of 77.16° between the aromatic planes, with C–H⋯O interactions forming undulating sheets . In contrast, the 2-naphthyl group in the target compound may induce greater steric hindrance, altering the dihedral angle and packing efficiency.

- Adamantane-Based Esters () : Compounds like 2-(adamantan-1-yl)-2-oxoethyl benzoates adopt synclinal conformations with head-to-tail molecular packing. The rigid adamantane moiety enhances thermal stability but reduces aromatic conjugation compared to the target compound’s naphthyl groups .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.